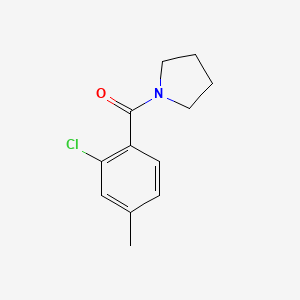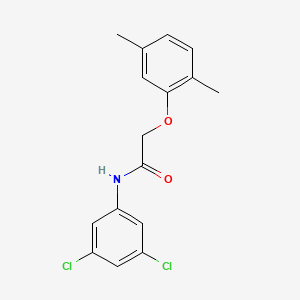
3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CAPA and is known for its ability to interact with biological systems, making it a valuable tool for investigating biological processes.
Mechanism of Action
The mechanism of action of CAPA is not fully understood, but it is thought to involve the inhibition of specific biological targets. Studies have shown that CAPA can interact with enzymes such as phosphodiesterases and protein kinases, as well as receptors such as the adenosine A3 receptor.
Biochemical and Physiological Effects:
CAPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using CAPA in lab experiments is its ability to interact with a range of biological targets. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation is that it is not yet fully understood how CAPA interacts with these targets, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on CAPA. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another area of interest is its potential as a tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand the mechanisms of action of CAPA and its potential applications in scientific research.
Synthesis Methods
The synthesis of CAPA involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-2-pyridinyl amine in the presence of a base. The resulting product is then treated with acryloyl chloride to form 3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide.
Scientific Research Applications
CAPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of biological targets, including enzymes, receptors, and ion channels. This makes it a valuable tool for investigating the mechanisms of various biological processes.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-4-1-10(2-5-11)3-8-14(19)18-13-7-6-12(16)9-17-13/h1-9H,(H,17,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDNFQYLCWEHBM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
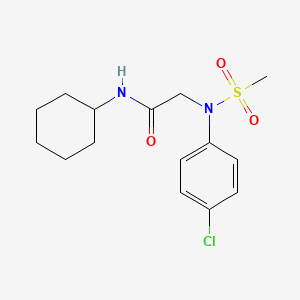
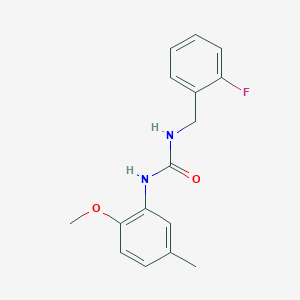

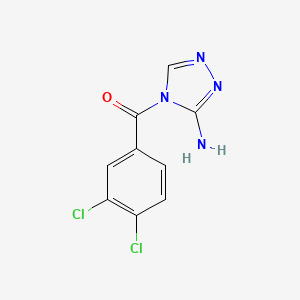

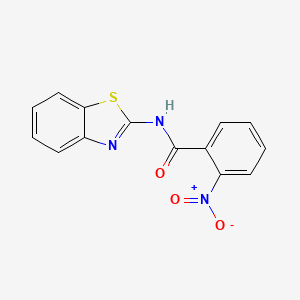
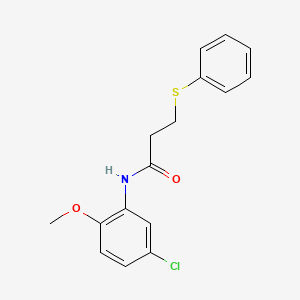
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

